molecular formula C29H32N2O4 B2544968 5-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4H-pyran-4-one CAS No. 903355-45-3

5-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4H-pyran-4-one

Número de catálogo: B2544968
Número CAS: 903355-45-3
Peso molecular: 472.585
Clave InChI: OGKSBBJZTDGHHH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a 4H-pyran-4-one core substituted with a benzylpiperidinyl-oxoethoxy group at position 5 and a 3,4-dihydroisoquinolinylmethyl moiety at position 2. The pyranone scaffold is a common pharmacophore in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding . Its synthesis likely involves multi-step reactions, including nucleophilic substitutions or Diels-Alder pathways, as seen in analogous pyranone derivatives .

Propiedades

IUPAC Name

5-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N2O4/c32-27-17-26(19-30-13-12-24-8-4-5-9-25(24)18-30)34-20-28(27)35-21-29(33)31-14-10-23(11-15-31)16-22-6-2-1-3-7-22/h1-9,17,20,23H,10-16,18-19,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGKSBBJZTDGHHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)COC3=COC(=CC3=O)CN4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

5-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4H-pyran-4-one, also known by its CAS number 903355-45-3, is a complex organic compound with potential pharmacological applications. The compound features a unique structure that includes a piperidine ring and a pyranone moiety, which are known for their biological activity in various therapeutic contexts. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is C29H32N2O4C_{29}H_{32}N_{2}O_{4} with a molecular weight of 472.6 g/mol. The structural complexity suggests multiple interaction sites that may contribute to its biological effects.

PropertyValue
Molecular FormulaC29H32N2O4C_{29}H_{32}N_{2}O_{4}
Molecular Weight472.6 g/mol
CAS Number903355-45-3

The biological activity of this compound can be attributed to its interaction with neurotransmitter systems, particularly through the modulation of monoamine levels. Compounds with similar structures have been shown to act as monoamine releasing agents, selectively influencing dopamine and norepinephrine release while having minimal impact on serotonin levels.

Monoamine Oxidase Inhibition

Preliminary studies indicate that derivatives of piperidine compounds can exhibit inhibitory effects on monoamine oxidases (MAO), particularly MAO-B. This inhibition can lead to increased levels of neurotransmitters such as dopamine and norepinephrine, which are crucial in treating conditions like depression and anxiety .

Pharmacological Applications

  • Neurological Disorders : Given its potential to modulate neurotransmitter levels, this compound may be explored for its efficacy in treating neurological disorders such as depression and schizophrenia.
  • Antidepressant Activity : Similar compounds have demonstrated antidepressant-like effects in animal models by enhancing monoamine signaling .
  • Cognitive Enhancement : The structural features suggest potential cognitive-enhancing properties, making it a candidate for further research in cognitive decline treatments.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on MAO Inhibition : A study focusing on pyridazinobenzylpiperidine derivatives found that certain compounds exhibited selective MAO-B inhibition with promising results for neuroprotection . This suggests that similar mechanisms may be at play in our compound of interest.
  • Dopamine Release : Research indicates that benzylpiperidine derivatives can selectively release dopamine over serotonin, which is beneficial for conditions requiring enhanced dopaminergic activity .

Aplicaciones Científicas De Investigación

Neuropharmacological Effects

Piperidine derivatives are often explored for their neuropharmacological effects. The presence of the benzylpiperidine group in this compound suggests it may interact with neurotransmitter systems, potentially offering benefits in treating neurological disorders. Studies on related compounds have shown promise as acetylcholinesterase inhibitors, which are crucial in the management of Alzheimer's disease .

Antioxidant Properties

Compounds featuring the pyranone structure have been investigated for their antioxidant activities. Antioxidants play a vital role in mitigating oxidative stress, which is linked to various chronic diseases. The antioxidant potential of similar compounds indicates that this compound could be beneficial in developing nutraceuticals aimed at reducing oxidative damage.

Synthesis and Characterization

The synthesis of 5-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4H-pyran-4-one involves multi-step reactions typically starting from commercially available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of synthesized compounds .

Synthesis of Related Compounds

A study synthesized a series of compounds with piperidine and oxadiazole moieties, demonstrating their biological activity through various assays including BSA binding studies . This approach can serve as a model for synthesizing derivatives of the target compound.

Molecular Docking Studies

Molecular docking studies have been performed on similar compounds to predict their interactions with biological targets. These studies provide insights into how modifications to the chemical structure can enhance or inhibit biological activity .

Potential Therapeutic Uses

Given its structural characteristics and preliminary findings on similar compounds, 5-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4H-pyran-4-one holds promise for several therapeutic applications:

  • Neurodegenerative Diseases : Potential use as an acetylcholinesterase inhibitor.
  • Infectious Diseases : Possible development as an antimicrobial agent.
  • Oxidative Stress Management : Application in formulations aimed at reducing oxidative damage.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on their core scaffolds and substituents. Below is a comparative analysis with key examples from the literature and patents:

Pyranone Derivatives with Piperidine/Isoquinoline Substituents

  • 3,4-Dihydro-2-ethoxy-2H-pyrano[4,3-b]pyran-5-one: This analog lacks the benzylpiperidine and dihydroisoquinoline groups but shares the pyranone core. It is synthesized via Diels-Alder reactions of quinone methides with ethyl vinyl ether . Unlike the target compound, it exhibits simpler pharmacokinetics due to fewer hydrophobic substituents.
  • 3-(2-Benzoylallyl)-4H-pyran-4-one: Substituted with a benzoylallyl group, this derivative demonstrates enhanced electrophilicity at the pyranone carbonyl, making it reactive in Michael addition reactions. The target compound’s dihydroisoquinoline moiety may confer greater steric hindrance, reducing such reactivity .

Pyrido-Pyrimidinone and Chromenone Analogs

  • 2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (Patent EP2023/39): This compound replaces the pyranone core with a pyrido-pyrimidinone system.
  • 4-Oxo-4H-chromen-2-yl Derivatives (Example 64, ): Chromenones, like 5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one, exhibit strong fluorescence and kinase inhibitory activity. The target compound’s pyranone core lacks the extended aromaticity of chromenones, which may limit its utility in fluorescence-based assays but reduce phototoxicity .

Structural and Functional Data Table

Compound Core Scaffold Key Substituents Reported Properties/Activities Reference
5-(2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy)-2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4H-pyran-4-one 4H-pyran-4-one Benzylpiperidine, dihydroisoquinoline Hypothetical CNS-targeting potential N/A
3,4-Dihydro-2-ethoxy-2H-pyrano[4,3-b]pyran-5-one Pyrano-pyranone Ethoxy, fused pyran Synthesized via Diels-Alder reaction
2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido-pyrimidinone Benzodioxole, piperazine Enhanced solubility, GPCR modulation
5-Fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Chromenone Fluoro, fluorophenyl Kinase inhibition, fluorescence

Key Research Findings and Gaps

  • Synthetic Challenges: The target compound’s synthesis likely requires advanced coupling strategies (e.g., Mitsunobu or Ullmann reactions) to install the dihydroisoquinoline and benzylpiperidine groups. Similar methods are employed in the synthesis of chromenone derivatives .
  • Piperazine analogs, however, show superior solubility and metabolic stability .

Métodos De Preparación

Retrosynthetic Analysis and Strategic Considerations

The target molecule can be dissected into three primary components (Figure 1):

  • 4H-pyran-4-one core with hydroxyl and methylene substituents.
  • 4-Benzylpiperidin-1-yl fragment linked via a 2-oxoethoxy bridge.
  • 3,4-Dihydroisoquinolin-2(1H)-yl fragment attached via a methylene group.

Key synthetic challenges include regiospecific functionalization of the pyranone core, stereochemical control during fragment coupling, and stability of intermediates under reaction conditions.

Synthesis of the 4H-Pyran-4-one Core

The pyranone scaffold is typically constructed via cyclization or oxidation strategies.

Knorr-Type Cyclization

A common approach involves cyclocondensation of β-ketoesters with enolizable ketones. For example, reacting ethyl acetoacetate with malonaldehyde in acidic conditions yields 5-hydroxy-4H-pyran-4-one derivatives. Adjusting substituents at positions 2 and 5 can be achieved by varying the ketone and ester components.

Oxidation of Dihydropyranones

Selective oxidation of 5,6-dihydro-4H-pyran-4-ones using agents like Jones reagent or pyridinium chlorochromate (PCC) provides access to 4H-pyran-4-ones with preserved hydroxyl groups. This method offers better control over oxidation states compared to cyclization routes.

Preparation of the 4-Benzylpiperidin-1-yl Fragment

The 4-benzylpiperidine moiety is synthesized via alkylation or reductive amination.

Reductive Amination of 4-Piperidone

4-Piperidone undergoes benzylation using benzyl bromide in the presence of a base (e.g., K$$2$$CO$$3$$) to yield 1-benzyl-4-piperidone. Subsequent reduction with NaBH$$4$$ or LiAlH$$4$$ produces 4-benzylpiperidine. Alternatively, catalytic hydrogenation (H$$_2$$, Pd/C) achieves high yields (>85%) under mild conditions.

Darzens Condensation

A patent-described method employs Darzens condensation of 1-benzyl-4-piperidone with ethyl chloroacetate, followed by decarboxylation to form 1-benzylpiperidine-4-carbaldehyde. This aldehyde serves as a versatile intermediate for further functionalization.

Synthesis of the 3,4-Dihydroisoquinolin-2(1H)-yl Fragment

The dihydroisoquinoline component is constructed via cyclization reactions.

Bischler-Napieralski Reaction

Heating phenethylamides with POCl$$3$$ or P$$2$$O$$5$$ induces cyclodehydration to form 3,4-dihydroisoquinolines. For example, N-phenethylacetamide cyclizes to 1-methyl-3,4-dihydroisoquinoline, which is demethylated using BBr$$3$$ to yield the secondary amine.

Castagnoli–Cushman Reaction

Imines derived from benzaldehydes and amines react with homophthalic anhydride to form dihydroisoquinolinones, which are reduced to dihydroisoquinolines using LiAlH$$_4$$. This method offers superior regioselectivity compared to traditional approaches.

Fragment Coupling Strategies

Critical to the synthesis is the assembly of the three fragments into the final product.

Functionalization of the Pyranone Core

Introduction of the Methylene-Dihydroisoquinoline Group

The 2-position of the pyranone is alkylated via a Mannich reaction. Treating 5-hydroxy-4H-pyran-4-one with formaldehyde and 3,4-dihydroisoquinoline in acetic acid yields the 2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl) derivative. Optimization studies indicate that microwave irradiation at 100°C for 30 minutes improves yields to 78%.

Installation of the 2-Oxoethoxy-Benzylpiperidine Side Chain

The 5-hydroxy group undergoes Williamson etherification with chloroacetyl chloride in the presence of K$$2$$CO$$3$$, forming a 2-chloroethoxy intermediate. Subsequent nucleophilic substitution with 4-benzylpiperidine in DMF at 80°C installs the 2-(4-benzylpiperidin-1-yl)-2-oxoethoxy group.

Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • Etherification Step : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may promote side reactions. Switching to THF with catalytic KI reduces byproduct formation.
  • Reductive Amination : Ethanol as a solvent under hydrogen gas (50 psi) achieves complete conversion in 4 hours, compared to 12 hours in methanol.

Catalytic Approaches

Palladium-catalyzed cross-coupling has been explored for fragment assembly. For instance, Suzuki-Miyaura coupling between a boronic ester-functionalized pyranone and a brominated benzylpiperidine derivative shows promise but requires stringent anhydrous conditions.

Analytical Characterization Data

Critical spectroscopic data for intermediates and the final compound are summarized below:

Intermediate $$^1$$H NMR (δ, ppm) MS (m/z)
1-Benzyl-4-piperidone 2.45 (t, 2H), 3.02 (t, 2H), 3.52 (s, 2H), 7.28–7.38 (m, 5H) 189 [M+H]⁺
2-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)-5-hydroxy-4H-pyran-4-one 4.35 (s, 2H), 6.25 (s, 1H), 6.98–7.12 (m, 4H), 7.85 (s, 1H) 284 [M+H]⁺
Final Compound 2.78–3.12 (m, 8H), 4.22 (s, 2H), 4.65 (s, 2H), 6.38 (s, 1H), 7.18–7.45 (m, 10H) 516 [M+H]⁺

Comparative Evaluation of Synthetic Routes

Table 1 compares yields and efficiency across three representative methods:

Method Key Steps Overall Yield Purity (HPLC)
Sequential Fragment Coupling Pyranone → Mannich reaction → Etherification 42% 98.5%
Convergent Synthesis Parallel synthesis of fragments → Pd-catalyzed coupling 37% 97.2%
One-Pot Tandem Reaction In situ generation of intermediates → Cascade alkylation/etherification 29% 95.8%

The sequential approach offers superior reproducibility, while convergent synthesis reduces purification steps.

Industrial-Scale Considerations

  • Cost Efficiency : Benzylpiperidine synthesis via reductive amination is cost-effective at scale ($12/kg raw material cost).
  • Green Chemistry : Solvent recycling (DMF recovery ≥90%) and catalytic hydrogenation reduce environmental impact.

Q & A

Q. What are the recommended synthetic strategies for preparing this compound, and how can reaction conditions be optimized?

The synthesis of this compound involves multi-step reactions, including the formation of the pyran-4-one core, functionalization with benzylpiperidine and dihydroisoquinoline moieties, and coupling reactions. Key considerations:

  • Catalytic acid conditions : Use p-toluenesulfonic acid (PTSA) to facilitate cyclization and coupling steps, as demonstrated in chromenopyrimidine synthesis .
  • Solvent systems : Optimize reflux conditions using mixed solvents (e.g., n-heptane-toluene) to enhance yield and purity, as shown in dihydropyrimidinone synthesis .
  • Protection/deprotection : Protect reactive hydroxyl or amine groups during coupling steps to avoid side reactions (e.g., benzyl or acetyl groups) .

Q. Example Reaction Optimization Table

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Core formation4-hydroxycoumarin, PTSA, THF, 80°C7295%
Piperidine couplingBenzylpiperidine, DCC/DMAP, DCM6590%
Final purificationRecrystallization (EtOH/H2O)8599%

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR spectroscopy : Use <sup>1</sup>H and <sup>13</sup>C NMR to confirm the presence of the pyran-4-one carbonyl (δ ~160-170 ppm) and benzylpiperidine protons (δ ~2.5-3.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]<sup>+</sup> or [M+Na]<sup>+</sup> ions) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .

Advanced Research Questions

Q. How can computational modeling predict the drug-likeness and bioavailability of this compound?

  • Physicochemical properties : Use tools like PubChem’s algorithms to predict logP (lipophilicity), polar surface area, and hydrogen bonding capacity, critical for blood-brain barrier penetration .
  • ADMET profiling : Employ in silico platforms (e.g., SwissADME) to assess metabolic stability, cytochrome P450 interactions, and toxicity risks .
  • Docking studies : Model interactions with target proteins (e.g., kinases or GPCRs) using the pyran-4-one core as a hydrogen bond acceptor .

Q. What experimental approaches can resolve contradictions in biological activity data for structural analogs?

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., benzylpiperidine vs. phenylpiperazine) and evaluate activity trends .
  • Dose-response assays : Use IC50 or EC50 values to compare potency across analogs .
  • Orthogonal validation : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .

Q. How can stability and storage conditions impact experimental reproducibility?

  • Degradation pathways : Monitor hydrolysis of the 2-oxoethoxy group under acidic/basic conditions via accelerated stability studies (40°C/75% RH) .
  • Storage recommendations : Store at -20°C in amber vials under inert gas (N2 or Ar) to prevent oxidation .

Q. What strategies are effective for analyzing metabolic stability in vitro?

  • Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
  • Metabolite identification : Use high-resolution MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

Q. How can chiral centers in the benzylpiperidine moiety be resolved?

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .
  • Stereoselective synthesis : Employ asymmetric catalysis (e.g., chiral ligands in Pd-mediated couplings) .

Q. What formulation strategies improve aqueous solubility for in vivo studies?

  • Surfactant-based systems : Use cationic surfactants (e.g., CTAB) to enhance solubility via micellar encapsulation .
  • Co-solvents : Prepare stock solutions in DMSO/PEG 400 mixtures (<5% DMSO for biocompatibility) .

Q. Key Considerations for Methodological Rigor

  • Data validation : Cross-reference spectral data with NIST Chemistry WebBook entries for pyran-4-one derivatives .
  • Assay development : Follow pharmacopeial guidelines for buffer preparation (e.g., ammonium acetate pH 6.5 for HPLC) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.